molecular formula C13H13N3O2 B11103783 4-methoxy-2-[(E)-(2-pyridylhydrazono)methyl]phenol

4-methoxy-2-[(E)-(2-pyridylhydrazono)methyl]phenol

Cat. No.: B11103783
M. Wt: 243.26 g/mol
InChI Key: RLGKTXSVMLLUMB-OQLLNIDSSA-N
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Description

2-Hydroxy-5-methoxybenzaldehyde 1-(2-pyridyl)hydrazone is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties This compound is derived from 2-hydroxy-5-methoxybenzaldehyde and 2-pyridylhydrazine, forming a hydrazone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-5-methoxybenzaldehyde 1-(2-pyridyl)hydrazone typically involves the condensation reaction between 2-hydroxy-5-methoxybenzaldehyde and 2-pyridylhydrazine. This reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5-methoxybenzaldehyde 1-(2-pyridyl)hydrazone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone back to the parent aldehyde and hydrazine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Produces oxides of the original compound.

    Reduction: Yields the parent aldehyde and hydrazine.

    Substitution: Results in substituted derivatives of the original compound.

Scientific Research Applications

2-Hydroxy-5-methoxybenzaldehyde 1-(2-pyridyl)hydrazone has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as sensors or catalysts.

Mechanism of Action

The mechanism of action of 2-hydroxy-5-methoxybenzaldehyde 1-(2-pyridyl)hydrazone involves its interaction with molecular targets through the hydrazone linkage. This linkage can form stable complexes with metal ions, which can then interact with biological molecules. The compound’s aromatic rings also allow it to participate in π-π interactions and hydrogen bonding, further influencing its activity.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-5-methoxybenzaldehyde: An isomer of vanillin, known for its use in flavoring and fragrance industries.

    2-Pyridylhydrazine: A hydrazine derivative used in the synthesis of various hydrazones.

    Vanillin: A widely used flavoring agent with a similar aromatic structure.

Uniqueness

2-Hydroxy-5-methoxybenzaldehyde 1-(2-pyridyl)hydrazone stands out due to its combined properties from both 2-hydroxy-5-methoxybenzaldehyde and 2-pyridylhydrazine. This unique combination allows it to form stable metal complexes and exhibit potential biological activities, making it a valuable compound in various research fields.

Properties

Molecular Formula

C13H13N3O2

Molecular Weight

243.26 g/mol

IUPAC Name

4-methoxy-2-[(E)-(pyridin-2-ylhydrazinylidene)methyl]phenol

InChI

InChI=1S/C13H13N3O2/c1-18-11-5-6-12(17)10(8-11)9-15-16-13-4-2-3-7-14-13/h2-9,17H,1H3,(H,14,16)/b15-9+

InChI Key

RLGKTXSVMLLUMB-OQLLNIDSSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)O)/C=N/NC2=CC=CC=N2

Canonical SMILES

COC1=CC(=C(C=C1)O)C=NNC2=CC=CC=N2

Origin of Product

United States

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